Differentiation in Lipophilicity (XLogP3-AA) Relative to the Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3-AA value of 1.3, which is 0.4 units higher than the unsubstituted phenyl analog 2-Phenyl-1-(piperazin-1-yl)ethan-1-one (XLogP3-AA = 0.9) [1]. This quantified increase in lipophilicity directly impacts the predicted membrane permeability and non-specific protein binding, making the 4-chlorophenyl derivative more suitable for programs requiring enhanced blood-brain barrier penetration or distinct physicochemical property profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 2-Phenyl-1-(piperazin-1-yl)ethan-1-one (CAS 88372-33-2): XLogP3-AA = 0.9 (PubChem) |
| Quantified Difference | +0.4 XLogP3-AA units (44% increase in predicted partition coefficient) |
| Conditions | In silico prediction using the XLogP3 algorithm as implemented in PubChem, based on atom-type and structural features. |
Why This Matters
A 0.4-unit difference in logP is significant for CNS drug design, as it correlates with a higher predicted passive permeability across the blood-brain barrier, directly influencing procurement decisions for neuroscience-focused screening libraries.
- [1] PubChem Compound Summaries for CID 16769704 and CID 3992702. National Center for Biotechnology Information (2025). View Source
